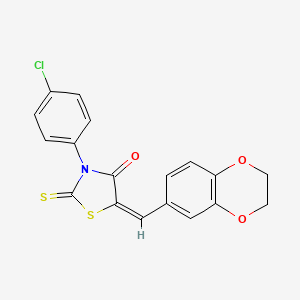
3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one is a useful research compound. Its molecular formula is C18H12ClNO3S2 and its molecular weight is 389.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one (CAS No. 882082-97-5) is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's unique structure combines a chlorophenyl group with a benzodioxin moiety, which may contribute to its pharmacological properties.
The molecular formula of the compound is C18H12ClNO3S2, with a molar mass of approximately 389.88 g/mol. Key physical properties include:
Antimicrobial Activity
Research indicates that thiazolidinone derivatives often exhibit significant antimicrobial properties. For instance, compounds structurally similar to our target compound have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
Case Studies
- Antimicrobial Evaluation : A study on thiazolidinone derivatives demonstrated that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against S. aureus strains harboring the mecA gene, which confers resistance to beta-lactam antibiotics .
- Broad-Spectrum Activity : Another investigation into related thiazolidinones found that they exhibited moderate to good antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored:
In Vitro Studies
- Cell Viability Assays : In studies involving Caco-2 human colorectal cancer cells, derivatives showed a significant reduction in cell viability (39.8% compared to the untreated control). This suggests that the compound may induce cytotoxic effects on cancer cells .
- Comparative Analysis : Compounds with similar thiazolidinone structures demonstrated varied anticancer activities across different cell lines. For example, some derivatives reduced viability in A549 lung cancer cells significantly .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is often influenced by their structural features:
- The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity.
- Substituents on the benzodioxin ring can modulate cytotoxic effects against cancer cells .
Summary of Biological Activities
| Activity Type | Tested Against | MIC/Effectiveness |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL |
| Anticancer | Caco-2 cells | Cell viability = 39.8% |
| Anticancer | A549 cells | Significant reduction observed |
特性
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3S2/c19-12-2-4-13(5-3-12)20-17(21)16(25-18(20)24)10-11-1-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKNCVHTSCGFAH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














